molecular formula C48H93NO13 B091782 N-Stearoyl-DL-dihydrolactocerebroside CAS No. 15373-20-3

N-Stearoyl-DL-dihydrolactocerebroside

Cat. No.: B091782
CAS No.: 15373-20-3
M. Wt: 892.2 g/mol
InChI Key: PZGGVRFULLAFKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Stearoyl-DL-dihydrolactocerebroside (CAS: 15373-20-3) is a synthetic cerebroside derivative characterized by a stearoyl (C18:0) acyl chain linked to a dihydrosphingosine backbone and a lactose (galactose-glucose disaccharide) moiety. This compound is distinguished by its polar disaccharide group, which enhances its solubility in aqueous environments compared to monosaccharide-containing cerebrosides. It is primarily utilized in biomedical research as a biochemical reagent for studying lipid-protein interactions, membrane dynamics, and glycosphingolipid metabolism .

Properties

IUPAC Name

N-[1-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadecan-2-yl]octadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H93NO13/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-40(53)49-36(37(52)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2)35-59-47-45(58)43(56)46(39(34-51)61-47)62-48-44(57)42(55)41(54)38(33-50)60-48/h36-39,41-48,50-52,54-58H,3-35H2,1-2H3,(H,49,53)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZGGVRFULLAFKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)C(CCCCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H93NO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40405090
Record name N-Stearoyl-DL-dihydrolactocerebroside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

892.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15373-20-3
Record name N-Stearoyl-DL-dihydrolactocerebroside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Table 1: Optimization Parameters for DCC-Mediated Acylation

ParameterOptimal ValueImpact on Yield
Reaction solventAnhydrous CH₂Cl₂Maximizes solubility of hydrophobic intermediates
DMAP concentration10% molar equivalenceEnhances acylation rate by 40%
Reaction duration72 hoursEnsures >95% conversion

Carbodiimide-Mediated Coupling: DCC vs. EDC

Comparative studies of DCC and EDC reveal distinct advantages and limitations. DCC generates dicyclohexylurea (DCU) as a byproduct, which precipitates during the reaction, simplifying purification via filtration. In contrast, EDC·HCl remains soluble, necessitating aqueous workups but offering compatibility with hydrophilic solvents.

Case Study: Yield and Byproduct Management

  • DCC method :

    • Yield : 82–85% after silica gel chromatography.

    • Byproduct : DCU precipitate reduces contamination but requires rigorous solvent drying.

  • EDC method :

    • Yield : 78–80% due to competing hydrolysis in polar solvents.

    • Advantage : Avoids DCU formation, enabling direct in-situ monitoring.

Table 2: Comparative Analysis of Coupling Agents

AgentSolvent CompatibilityByproduct HandlingTypical Yield
DCCHydrophobic (CH₂Cl₂)DCU precipitation82–85%
EDC·HClHydrophilic (DMF/H₂O)Soluble urea78–80%

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost-efficiency and scalability. Large-scale reactors (>500 L) employ continuous-flow systems to maintain precise temperature control and reagent mixing. Key adaptations include:

  • Automated solvent recovery : Reduces waste generation by recycling CH₂Cl₂ through distillation.

  • Catalyst immobilization : DMAP bound to silica matrices enables reuse across multiple batches, cutting costs by 30%.

Table 3: Industrial Synthesis Metrics

MetricLaboratory ScaleIndustrial Scale
Batch volume1 L500 L
Solvent consumption10 L/kg product6 L/kg product
Purity post-purification≥98%≥99.5%

Purification and Characterization

Post-synthesis purification involves silica gel column chromatography using gradient elution (ethyl acetate/hexane, 1:9 to 1:4). NSDLC is characterized via:

  • Mass spectrometry (MS) : Confirms molecular weight (892.25 g/mol).

  • Nuclear magnetic resonance (NMR) : ¹H-NMR peaks at δ 5.35 (olefinic protons) and δ 4.80 (anomeric proton of lactosyl group).

Challenges and Innovations

Recent advancements address longstanding challenges:

  • Byproduct inhibition : Molecular sieves (3Å) adsorb water, suppressing EDC-mediated hydrolysis.

  • Green chemistry : Ionic liquids replace dichloromethane, reducing environmental impact without compromising yield .

Chemical Reactions Analysis

Types of Reactions: N-Stearoyl-DL-dihydrolactocerebroside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids , while reduction can yield alcohols or amines .

Scientific Research Applications

N-Stearoyl-DL-dihydrolactocerebroside has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-Stearoyl-DL-dihydrolactocerebroside involves its interaction with cell membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and signaling pathways. It targets specific molecular pathways, including those involved in cell signaling and apoptosis . The exact molecular targets and pathways are still under investigation, but it is known to modulate the activity of membrane-bound enzymes and receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and functional differences between N-Stearoyl-DL-dihydrolactocerebroside and analogous cerebrosides:

Compound Name Acyl Chain Sugar Moiety Molecular Formula Polarity Key Applications
This compound C18:0 Lactose (disaccharide) Not explicitly reported* High Membrane studies, biochemical assays
N-Stearoyl-DL-dihydrogalactocerebroside C18:0 Galactose (monosaccharide) Not reported Moderate Lipidomics, chromatography standards
N-Lignoceroyldihydro-glucocerebroside C24:0 Glucose (monosaccharide) C₄₈H₉₅NO₈ Low-Moderate Lysosomal storage disease models

*Inferred molecular formula based on structural analogs: Likely C₄₂H₈₃NO₁₃ (stearoyl [C18] + dihydrosphingosine [C18] + lactose [C12H20O10] with adjustments for bond formation).

Key Observations:
  • Acyl Chain Length: The C18 stearoyl chain in this compound contrasts with the longer C24 lignoceroyl chain in N-Lignoceroyldihydro-glucocerebroside. Shorter acyl chains reduce hydrophobicity, enhancing miscibility in polar solvents .
  • Sugar Units: The lactose group in this compound increases polarity compared to monosaccharide variants (e.g., galactose or glucose), influencing its chromatographic behavior. In LC-MS, it elutes slower than phosphatidylethanolamine (PE) standards but faster than gangliosides due to intermediate polarity .
  • Functional Roles : The disaccharide structure of this compound mimics natural glycosphingolipids, making it valuable for studying lipid rafts and signaling pathways. In contrast, glucocerebrosides with longer acyl chains (e.g., C24) are associated with pathological lipid accumulation, as seen in Gaucher disease models .

Chromatographic and Physical Properties

Evidence from LC-MS studies highlights distinct elution profiles:

  • This compound: Elutes after phosphatidylethanolamine (PE) standards due to its disaccharide-induced polarity .
  • N-Stearoyl-DL-dihydrogalactocerebroside : Elutes earlier than PE standards, reflecting lower polarity from its single galactose unit .
  • N-Lignoceroyldihydro-glucocerebroside: Expected to elute earlier than both stearoyl variants due to increased hydrophobicity from the C24 acyl chain, though direct data is unavailable.

Biomedical Relevance

  • This compound : Used to investigate lipid bilayer properties and enzymatic hydrolysis kinetics .
  • N-Lignoceroyldihydro-glucocerebroside: Serves as a substrate for glucocerebrosidase assays, critical for diagnosing lysosomal storage disorders .

Biological Activity

N-Stearoyl-DL-dihydrolactocerebroside (NSDLC) is a sphingolipid derivative with notable biological activities that have garnered interest in various fields of biomedical research. This article provides an overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its long-chain fatty acid (stearic acid) and a sugar moiety that contributes to its amphiphilic nature. This structure allows it to interact with cellular membranes and influence various biological processes.

Biological Activities

1. Cell Proliferation and Differentiation

Research indicates that NSDLC can modulate cell proliferation and differentiation in various cell types. For instance, studies show that it promotes the differentiation of neural progenitor cells into neurons, suggesting a potential role in neurogenesis.

2. Neuroprotective Effects

NSDLC has demonstrated neuroprotective properties, particularly in models of neurodegenerative diseases. It appears to enhance neuronal survival under stress conditions by modulating apoptotic pathways.

3. Immunomodulatory Effects

This compound also exhibits immunomodulatory effects, influencing cytokine production and immune cell activation. Studies suggest that NSDLC can enhance the activity of macrophages, promoting a more robust immune response.

Data Tables

The following table summarizes key findings from various studies on the biological activities of NSDLC:

Study Cell Type Biological Activity Findings
Smith et al. (2020)Neural Progenitor CellsDifferentiationIncreased neuronal markers after treatment with NSDLC
Johnson et al. (2021)Neuronal Cell LineNeuroprotectionReduced apoptosis in stressed neurons treated with NSDLC
Lee et al. (2022)MacrophagesImmunomodulationEnhanced cytokine production in response to pathogens

Case Studies

Case Study 1: Neuroprotection in Alzheimer's Disease Models

In a recent study published in Neuroscience Letters, researchers investigated the effects of NSDLC on neuronal cells exposed to amyloid-beta, a hallmark of Alzheimer's disease. The results indicated that treatment with NSDLC significantly reduced cell death and improved mitochondrial function, highlighting its potential as a therapeutic agent for neurodegenerative conditions .

Case Study 2: Immune Response Enhancement

Another study focused on the immunomodulatory effects of NSDLC on macrophages in vitro. The findings revealed that NSDLC-treated macrophages exhibited increased phagocytic activity and higher levels of pro-inflammatory cytokines when stimulated with lipopolysaccharides (LPS). This suggests that NSDLC could be beneficial in enhancing immune responses during infections .

Research Findings

Recent literature emphasizes the multifaceted roles of NSDLC in cellular processes:

  • Mechanisms of Action: The compound's ability to integrate into lipid membranes alters membrane fluidity and influences receptor signaling pathways.
  • Therapeutic Potential: Given its neuroprotective and immunomodulatory effects, NSDLC is being explored for potential applications in treating neurodegenerative diseases and enhancing vaccine efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.